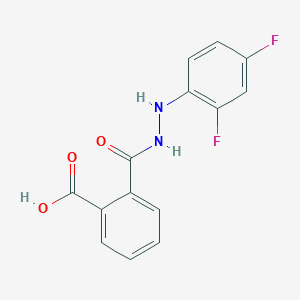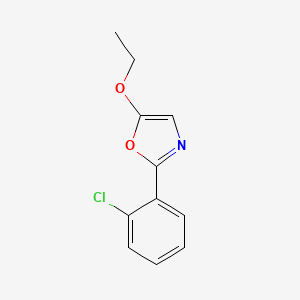![molecular formula C13H14ClNOS B3037415 2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole CAS No. 478032-32-5](/img/structure/B3037415.png)
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole
説明
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole (CPPT) is a small molecule that has been used in various scientific research applications, including biochemical and physiological studies. CPPT is a heterocyclic compound that is composed of a chloro-substituted thiazole ring with a propylphenoxymethyl side chain. It has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as for its ability to interact with certain receptors and to modulate their activity.
科学的研究の応用
Corrosion Inhibition
One application of thiazole derivatives is in corrosion inhibition. Studies have shown that thiazole derivatives, such as 2-amino-4-(4-chlorophenyl)-thiazole and similar compounds, are effective in inhibiting the corrosion of iron. These findings are based on density functional theory calculations and molecular dynamics simulations, indicating their potential utility in protecting metal surfaces from corrosion (Kaya et al., 2016).
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. For example, a study on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Similarly, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has shown antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Anticancer Activities
Certain thiazole derivatives have shown promise as anticancer agents. For instance, studies on thiazole and 1,3,4-thiadiazole derivatives have reported significant anticancer activities. Compounds like 4-Methyl-2-phenylthiazole-5-carbohydrazide exhibited notable in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).
Analgesic and Anti-inflammatory Effects
Some thiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, 3-acetyl-5-[(4-chloro-3- methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole and related compounds have shown potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).
Photo-degradation Studies
Thiazole-containing compounds have also been studied for their behavior under photo-degradation. A pharmaceutical compound with a thiazole structure was observed to degrade into a single primary photo-degradation product under visible light, which provides insights into the stability and reactivity of such compounds (Wu et al., 2007).
特性
IUPAC Name |
2-chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-2-3-10-4-6-11(7-5-10)16-9-12-8-15-13(14)17-12/h4-8H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBFBCEJRMCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



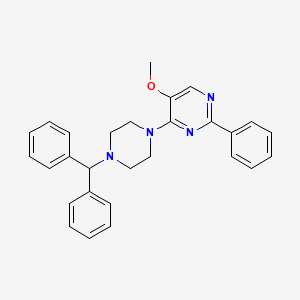
![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3037335.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037336.png)
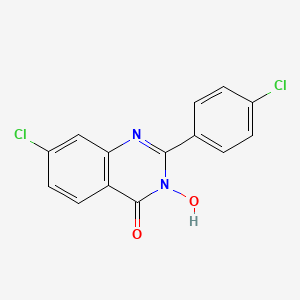

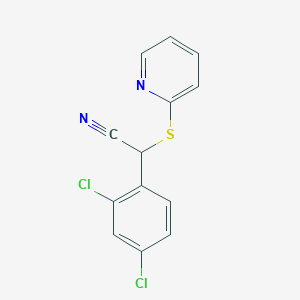
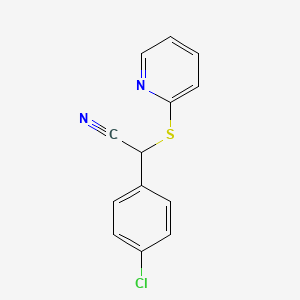

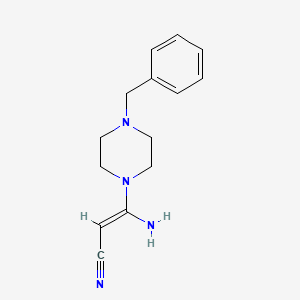
![2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3037348.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)
